molecular formula C11H14O2 B14335251 1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine CAS No. 105608-58-0

1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine

Cat. No.: B14335251
CAS No.: 105608-58-0
M. Wt: 178.23 g/mol
InChI Key: GNMZVHSLVCIQNP-UHFFFAOYSA-N
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Description

1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine is a heterocyclic compound that features a benzodioxepine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of catechol with acetone in the presence of an acid catalyst to form the benzodioxepine ring. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzodioxepine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Benzothiadiazine-1,1-dioxide: A compound with a similar ring structure but containing sulfur and nitrogen atoms.

    1,3-Diazole: Another heterocyclic compound with a different ring structure but similar chemical properties.

Uniqueness

1,1-Dimethyl-1,5-dihydro-3H-2,4-benzodioxepine is unique due to its specific ring structure and the presence of two oxygen atoms in the benzodioxepine ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

CAS No.

105608-58-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

5,5-dimethyl-1H-2,4-benzodioxepine

InChI

InChI=1S/C11H14O2/c1-11(2)10-6-4-3-5-9(10)7-12-8-13-11/h3-6H,7-8H2,1-2H3

InChI Key

GNMZVHSLVCIQNP-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2COCO1)C

Origin of Product

United States

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